Cyclocerberidol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclocerberidol (CBD) is a novel cyclic peptide derivative of the cyclic peptide family. It is a synthetic analogue of the natural peptide hormone oxytocin, which is produced in the hypothalamus of mammals. This compound has been shown to have a wide range of biological activities, including anxiolytic, anti-depressant, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for the treatment of a variety of neurological and psychiatric disorders.

Applications De Recherche Scientifique

Cyclazocine and Cocaine Dependency : Cyclazocine, a kappa-opioid receptor agonist and mu-opioid receptor antagonist, was studied for its potential in treating cocaine dependence. This study showed that cyclazocine could decrease cocaine intake in rats, suggesting its potential as a treatment for cocaine dependence (Glick, Visker, & Maisonneuve, 1998).

Cytochrome P450 and Antipsychotics : Research on the metabolization of various antipsychotics, including perphenazine, zuclopenthixol, and risperidone, by cytochrome P450 (CYP) 2D6, is relevant to understanding drug interactions and effectiveness. This study could be indirectly relevant if "Cyclocerberidol" is metabolized similarly or used in psychiatric contexts (Dahl, 2002).

Minocycline and Cardiac Protection : Minocycline, a tetracycline antibiotic, showed potential in protecting the heart during ischemia/reperfusion injury, which might be relevant if "this compound" has similar properties or applications (Scarabelli et al., 2004).

Iridoids and Pharmacological Activities : Iridoids, a large group of cyclopenta[c]pyran monoterpenoids, exhibit a wide range of bioactivities, including neuroprotective, anti-inflammatory, and cardioprotective effects. This might be relevant for understanding the properties of "this compound" if it is structurally or functionally similar to iridoids (Tundis et al., 2008).

Tetracyclines for Prosthetic Joint Infections : A study on the use of oral tetracyclines, such as doxycycline and minocycline, for treating periprosthetic joint infections could provide insights if "this compound" is used or studied in similar medical contexts (Pradier et al., 2018).

Cyclophosphamide in Cancer Treatment : Cyclophosphamide, a widely used antineoplastic drug, has been studied extensively for its applications in cancer treatment and as an immunosuppressive agent. This might be relevant if "this compound" is used in oncology or immunology (Emadi, Jones, & Brodsky, 2009).

Drug Repurposing in Academic Research : A review of drug repurposing in academic settings, covering various drugs and their new applications, might provide context if "this compound" is considered for repurposing (Oprea et al., 2011).

Mécanisme D'action

- Cyclocerberidol is a centrally-acting muscle relaxant primarily used to treat muscle spasms of local origin .

- It shares structural similarities with tricyclic antidepressants, differing from Amitriptyline by only a single double bond .

- Initially studied as an antidepressant, this compound has been approved for short-term (2-3 weeks) use in relieving muscle spasms associated with acute, painful musculoskeletal conditions .

- Not effective for spasticity originating from cerebral or spinal cord disease or in children with cerebral palsy .

- Occasionally used off-label for pain and sleep disturbances in fibromyalgia patients .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

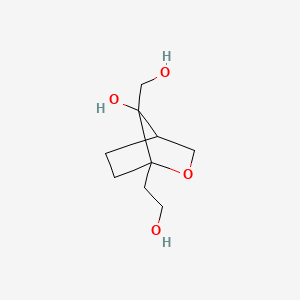

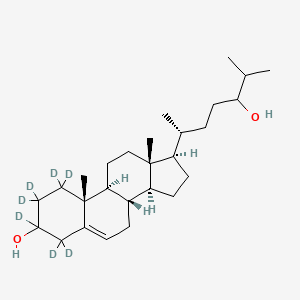

1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-4-3-8-2-1-7(5-13-8)9(8,12)6-11/h7,10-12H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVGFVPGILCAPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C1CO2)(CO)O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the natural sources of cyclocerberidol?

A1: this compound has been isolated from the leaves of certain Cerbera species. This includes Cerbera manghas [, ] and Cerbera odollam [], both of which are considered mangrove plants.

Q2: What other classes of compounds are often found alongside this compound in these plants?

A2: this compound is frequently found alongside other structurally related compounds. This includes:

- Normonoterpenoids: Specifically, cerberidol and epoxycerberidol are often isolated with this compound [].

- Dinormonoterpenoids: These compounds, structurally similar to those found in Thevetia peruviana, have been isolated alongside this compound in Cerbera manghas [].

- Other Glucosides: Both β-D-glucosides and β-D-allopyranosides of this compound itself, as well as other normonoterpenoids, have been identified in these plants [, ].

Q3: Has the influence of plant processing on this compound content been investigated?

A3: Yes, research indicates that the drying process of Cerbera leaves can affect the yield of this compound and related compounds. Specifically, the ratio of glucosides to allosides of this compound and epoxycerberidol varied depending on the drying conditions used for the plant material []. This suggests that the extraction and isolation process for this compound may need to be optimized depending on the source material and its pre-treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)